Cas no 56252-32-5 (2-hydroxy-9-phenyl-1H-phenalen-1-one)
2-hydroxy-9-phenyl-1H-phenalen-1-one Chemical and Physical Properties
Names and Identifiers
-
- 2-hydroxy-9-phenyl-1H-phenalen-1-one
- 2-hydroxy-9-phenyl-phenalen-1-one
- 2-hydroxy-9-phenylphenalen-1-one
- anigorufine
- Anigorufone
- 56252-32-5
- CS-0142634
- 1H-phenalen-1-one, 2-hydroxy-9-phenyl-
- InChI=1/C19H12O2/c20-16-11-14-8-4-7-13-9-10-15(12-5-2-1-3-6-12)18(17(13)14)19(16)21/h1-11,20
- 2-hydroxyl-9-phenyl-phenalenone
- AKOS028108702
- HY-N8286
- CHEMBL1163760
- 2-oxidanyl-9-phenyl-phenalen-1-one
- CHEBI:189798
- 2W6992Y8RL
- DTXSID601291917
- DB-323997
- SCHEMBL25280455
-
- MDL: MFCD18973275
- Inchi: 1S/C19H12O2/c20-16-11-14-8-4-7-13-9-10-15(12-5-2-1-3-6-12)18(17(13)14)19(16)21/h1-11,20H
- InChI Key: ACJJXELQAJQSLK-UHFFFAOYSA-N
- SMILES: OC1=CC2C=CC=C3C=CC(C4C=CC=CC=4)=C(C1=O)C3=2
Computed Properties
- Exact Mass: 272.083729621g/mol
- Monoisotopic Mass: 272.083729621g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 21
- Rotatable Bond Count: 1
- Complexity: 447
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.7
- Topological Polar Surface Area: 37.3Ų
Experimental Properties
- Color/Form: Orange powder
- Density: 1.343±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 539.2±50.0 °C at 760 mmHg
- Flash Point: 227.2±22.7 °C
- Solubility: Insuluble (8.2E-4 g/L) (25 ºC),
- Vapor Pressure: 0.0±1.5 mmHg at 25°C
2-hydroxy-9-phenyl-1H-phenalen-1-one Security Information
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
2-hydroxy-9-phenyl-1H-phenalen-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5527-1 mg |
Anigorufone |
56252-32-5 | 1mg |
¥2035.00 | 2022-04-26 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A59180-5 mg |
2-hydroxy-9-phenyl-1H-phenalen-1-one |
56252-32-5 | 5mg |
¥4000.0 | 2021-09-10 | ||
| eNovation Chemicals LLC | D474371-10mg |
Anigorufone |
56252-32-5 | 97% | 10mg |
$1480 | 2024-08-03 | |
| TargetMol Chemicals | T5527-5mg |
Anigorufone |
56252-32-5 | 99.65% | 5mg |
¥ 3680 | 2024-07-20 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A59180-5mg |
2-hydroxy-9-phenyl-1H-phenalen-1-one |
56252-32-5 | 5mg |
¥5280.0 | 2023-09-08 | ||
| TargetMol Chemicals | T5527-5 mg |
Anigorufone |
56252-32-5 | 98% | 5mg |
¥ 11,550 | 2023-07-11 | |
| A2B Chem LLC | AG32251-5mg |
Anigorufone |
56252-32-5 | 5mg |
$660.00 | 2024-04-19 | ||
| TargetMol Chemicals | T5527-1mg |
Anigorufone |
56252-32-5 | 99.65% | 1mg |
¥ 1470 | 2024-07-20 | |
| TargetMol Chemicals | T5527-10mg |
Anigorufone |
56252-32-5 | 99.65% | 10mg |
¥ 5280 | 2024-07-20 | |
| TargetMol Chemicals | T5527-25mg |
Anigorufone |
56252-32-5 | 99.65% | 25mg |
¥ 8160 | 2024-07-20 |
2-hydroxy-9-phenyl-1H-phenalen-1-one Related Literature
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on 2-hydroxy-9-phenyl-1H-phenalen-1-one
Recent Advances in the Study of 2-hydroxy-9-phenyl-1H-phenalen-1-one (CAS: 56252-32-5) in Chemical Biology and Pharmaceutical Research
The compound 2-hydroxy-9-phenyl-1H-phenalen-1-one (CAS: 56252-32-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique phenalenone core structure, exhibits a range of biological activities that make it a promising candidate for therapeutic development. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its potential applications in treating various diseases, including cancer and infectious diseases.
One of the key findings in recent research is the compound's ability to interact with specific cellular targets, such as DNA and proteins, leading to the modulation of critical biological pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that 2-hydroxy-9-phenyl-1H-phenalen-1-one exhibits potent inhibitory effects on certain cancer cell lines by inducing apoptosis through the activation of the intrinsic mitochondrial pathway. This discovery underscores the compound's potential as a novel chemotherapeutic agent.
In addition to its anticancer properties, recent investigations have highlighted the antimicrobial activity of 2-hydroxy-9-phenyl-1H-phenalen-1-one. A study conducted by researchers at the University of Cambridge revealed that the compound effectively inhibits the growth of multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The study attributed this activity to the compound's ability to disrupt bacterial cell membrane integrity and interfere with essential metabolic processes.
The synthesis and structural modification of 2-hydroxy-9-phenyl-1H-phenalen-1-one have also been a focal point of recent research. Advances in synthetic chemistry have enabled the development of more efficient and scalable methods for producing this compound, as well as its derivatives. For example, a 2022 paper in Organic Letters described a novel one-pot synthesis approach that significantly improves yield and reduces production costs. These advancements are critical for facilitating further preclinical and clinical studies.
Despite these promising developments, challenges remain in the clinical translation of 2-hydroxy-9-phenyl-1H-phenalen-1-one. Issues such as bioavailability, toxicity, and pharmacokinetics need to be addressed through comprehensive in vivo studies. However, the growing body of research on this compound suggests that it holds considerable potential for future drug development. Ongoing studies are expected to provide deeper insights into its therapeutic mechanisms and expand its applications in medicine.
In conclusion, 2-hydroxy-9-phenyl-1H-phenalen-1-one (CAS: 56252-32-5) represents a compelling area of research in chemical biology and pharmaceutical science. Its diverse biological activities, coupled with recent advancements in synthesis and mechanistic understanding, position it as a valuable candidate for further investigation. As research progresses, this compound may pave the way for innovative treatments for some of the most challenging diseases.
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